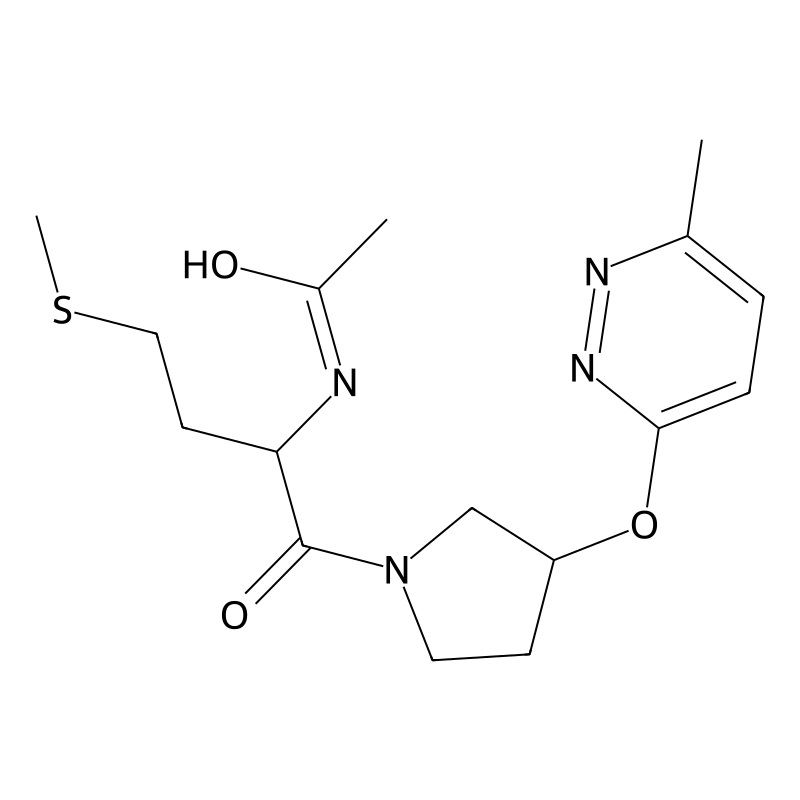

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Application: Photothermal conversion has become increasingly attractive in recent years. Two-dimensional (2D) nanomaterials have higher photothermal conversion efficiency due to their excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .

- Method: The photothermal agents are applied in various fields including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

- Results: The development of more 2D nanomaterials has derived many more applications in cutting-edge fields .

- Application: Bicyclic carbocycles containing a high fraction of Csp3 have become highly attractive synthetic targets because of the multiple applications they have found in medicinal chemistry .

- Method: The formal cycloaddition of bicyclobutanes (BCB) with two- or three- atom partners has recently been extensively explored for the construction of bicyclohexanes and bicycloheptanes .

- Results: The obtained BCO products could be functionalized through reduction and cross-coupling reactions .

- Application: Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .

- Method: This technology is applied in various fields to address energy crises and environmental pollution .

- Results: The development of photocatalytic technology has become a hot research topic .

Photothermal Applications of Two-Dimensional Nanomaterials

Lewis Acid Catalyzed [4+2] Annulation of Bicyclobutanes with Dienol Ethers

Photocatalytic Technology

- Application: The synthesis and applications of synthetic peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas. They are used for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .

- Method: The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .

- Results: The aim of this book chapter is to review the recent developments in the use of peptides in the diagnosis of drug and vaccine systems and to present them to the reader with commercially available illustrations .

- Application: Silver nanoparticles (AgNPs) have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms .

- Method: They have discrete physical and optical properties and biochemical functionality tailored by diverse size- and shape-controlled AgNPs .

- Results: The underlying intricate molecular mechanisms behind their plasmonic properties on mono/bimetallic structures, potential cellular/microbial cytotoxicity, and optoelectronic property .

Synthesis and Applications of Synthetic Peptides

Silver Nanoparticles Synthesis and Application for Nanomedicine

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine moiety, and an acetamide functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 298.34 g/mol. The compound features multiple functional groups, including an ether linkage and a thioether, contributing to its potential biological activity and chemical reactivity .

- No information available regarding its biological activity or mechanism of action.

- Safety information is not available. However, based on the structure, some general points can be made:

- The presence of the amide group suggests moderate to high solubility in water.

- The methylthio group may raise concerns about potential for skin or respiratory irritation upon contact.

The chemical behavior of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can be explored through various reactions typical for amides, ethers, and thioethers:

- Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Oxidation: The thioether may be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the pyridazine ring is particularly significant as it is often associated with enhanced bioactivity due to its ability to interact with various biological targets .

In vitro assays could be performed to assess the specific biological effects of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide on different cell lines or microbial strains.

The synthesis of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves several key steps:

- Formation of the Pyridazine Ring: Starting from a suitable precursor (e.g., 6-methylpyridazine), the ring can be synthesized via nucleophilic substitution.

- Pyrrolidine Attachment: The pyrrolidine moiety is introduced through a reaction with a pyrrolidine derivative under basic conditions.

- Acetylation: The final step involves acetylating the amine group to form the acetamide, which may require acetic anhydride or acetyl chloride as reagents.

Each step must be optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography .

N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide may find applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.

- Biochemical Research: Investigating enzyme interactions or cellular pathways.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide could focus on its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can provide insights into its mechanism of action and specificity towards biological targets .

Several compounds share structural similarities with N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide. These include:

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 1-(3-((6-Methylpyridazin-3-yloxy)pyrrolidin-1-yloxy)-2-(thiophen-3-yloxy)ethanone | C15H17N3O2S | Contains thiophene instead of methylthio |

| N-Methyl-N-[3-(6-Pheynl[1,2,4]Triazolo[4,3-B]Pyridazin)]Acetamide | C20H17N5O | Features triazole instead of pyridazine |

| (E)-1-(3-{(6-Methylpyridazin)}oxypyrrolidin)butenone | C13H17N3O2 | Contains a butenone moiety |

These compounds illustrate variations in substituents and structural frameworks while maintaining some core characteristics related to their biological activities. The unique combination of functional groups in N-(1-(3-((6-methylpyridazin-3-yloxy)pyrrolidin)) provides distinct properties that may not be present in these similar compounds.